molecular formula C13H11BrN2O B3116044 5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide CAS No. 213771-38-1

5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide

Cat. No.: B3116044
CAS No.: 213771-38-1
M. Wt: 291.14 g/mol
InChI Key: SPGDUJCGVQGVDB-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 3-position, and an N-phenyl-substituted amide group at the 2-position of the pyridine ring.

Properties

IUPAC Name

5-bromo-3-methyl-N-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-7-10(14)8-15-12(9)13(17)16-11-5-3-2-4-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDUJCGVQGVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244383
Record name 5-Bromo-3-methyl-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213771-38-1
Record name 5-Bromo-3-methyl-N-phenyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213771-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Structural Variations and Molecular Features

The following table summarizes key structural differences between 5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide and related compounds from the evidence:

Compound Name Substituents on Pyridine/Core Ring Carboxamide Substituent Molecular Formula Key Features
This compound (Hypothetical) 5-Br, 3-CH3 N-phenyl C₁₄H₁₁BrN₂O Bromo and methyl on pyridine; phenylamide for enhanced lipophilicity
N-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Br (pyridine) + 5-CH3 (isoxazole) 3-(2-chlorophenyl)isoxazole C₁₆H₁₁BrClN₃O₂ Hybrid pyridine-isoxazole scaffold; chlorophenyl enhances steric bulk
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Br, 2-CH3 (phenyl); 2-oxo-dihydropyridine N-(3-bromo-2-methylphenyl) C₁₃H₁₁BrN₂O₂ Dihydropyridine core; planar conformation via π-conjugation
5-Bromo-2-methoxy-N-isopropylpyridine-3-carboxamide 5-Br, 2-OCH3 N-isopropyl C₁₀H₁₃BrN₂O₂ Methoxy improves solubility; isopropyl amide reduces crystallinity
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide 5-Br, 2-Cl N-methoxy-N-methyl C₉H₁₀BrClN₂O₂ Chloro and bromo enhance electrophilicity; dual N-substituents

Pharmacological and Physicochemical Properties

  • Anti-Tumor Activity : Pyridine-carboxamides with extended π-systems (e.g., ) show promise in targeting DNA-interacting enzymes due to planar conformations .

Crystallographic and Hydrogen-Bonding Patterns

  • Planar Conformations : and emphasize the role of amide bridges in promoting planar molecular geometries, facilitating π-π stacking and dimer formation via N–H⋯O/N hydrogen bonds .
  • Dimerization : Centrosymmetric dimers observed in ’s compound (via N–H⋯N bonds) suggest similar packing behaviors in phenylamide analogues .

Biological Activity

5-Bromo-3-methyl-N-phenylpyridine-2-carboxamide is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a bromine atom, a methyl group, and a phenyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula: C13H11BrN2O
  • CAS Number: 213771-38-1
  • Molecular Weight: 281.14 g/mol

This compound is synthesized through various methods, including palladium-catalyzed Suzuki cross-coupling reactions, which allows for the introduction of different aryl groups to the pyridine framework.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features enable it to fit into binding sites on target proteins, influencing biochemical pathways and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, which can modulate metabolic pathways.
  • Protein Binding: It can bind to proteins, affecting their function and potentially leading to therapeutic effects.

Research Findings

Recent studies have highlighted the compound's various biological activities:

  • Antimicrobial Activity:
    • This compound has demonstrated significant antibacterial properties against multi-drug resistant strains of bacteria. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against XDR-Salmonella Typhi, showing promising results .
  • Anticancer Potential:
    • The compound has been investigated for its cytotoxic effects in cancer cell lines. In vitro assays have indicated that it can induce apoptosis in specific cancer models, suggesting its potential as an anticancer agent .
  • Alkaline Phosphatase Inhibition:
    • Studies have reported that certain derivatives of related compounds exhibit strong inhibition of alkaline phosphatase, which is crucial in various physiological processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound NameStructureMIC (mg/mL)IC50 (µM)Activity Type
This compoundStructure6.25-Antibacterial
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide-6.251.469 ± 0.02Antibacterial/Enzyme Inhibition
N-Phenylpyridine-2-carboxamide---Less active

The unique combination of substituents in this compound enhances its reactivity and binding affinity compared to other compounds lacking similar functional groups.

Case Study 1: Antibacterial Activity

In a recent study, the antibacterial efficacy of this compound was tested against XDR-Salmonella Typhi. The compound exhibited an MIC of 6.25 mg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could significantly reduce cell viability, suggesting its potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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